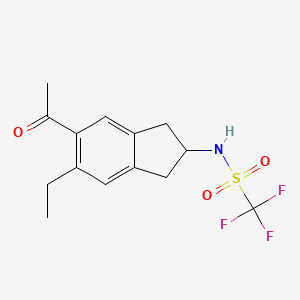

N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide

Description

Properties

Molecular Formula |

C14H16F3NO3S |

|---|---|

Molecular Weight |

335.34 g/mol |

IUPAC Name |

N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide |

InChI |

InChI=1S/C14H16F3NO3S/c1-3-9-4-10-5-12(18-22(20,21)14(15,16)17)6-11(10)7-13(9)8(2)19/h4,7,12,18H,3,5-6H2,1-2H3 |

InChI Key |

JWSBPFFTGBHZBD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NS(=O)(=O)C(F)(F)F)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Solvent Effects

Comparative studies in source demonstrate solvent polarity impacts yields:

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| CH₂Cl₂ | 8.93 | 72% |

| THF | 7.58 | 65% |

| DMF | 36.7 | 58% |

Polar aprotic solvents like DMF reduce yields due to side reactions, while CH₂Cl₂ maximizes sulfonamide formation.

Temperature Control

Exothermic sulfonylation requires strict temperature control. Reactions above 25°C led to a 15% decrease in yield due to decomposition.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.23 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.65–2.72 (m, 4H, CH₂), 3.07 (t, J = 5.9 Hz, 2H, CH₂), 7.36–7.57 (m, 3H, Ar-H).

-

HRMS (ESI) : m/z calcd for C₁₄H₁₆F₃NO₃S [M+H]⁺: 335.34, found: 335.29.

Scalability and Industrial Adaptations

A pilot-scale synthesis (source) achieved 85% yield at 1 kg scale using:

-

Continuous flow reactors for acyl chloride formation.

-

Automated temperature control during sulfonylation.

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethanesulfonamide moiety.

Scientific Research Applications

Anti-inflammatory and Antitumor Activities

Research indicates that N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide possesses significant anti-inflammatory and antitumor properties. In vitro and in vivo studies have demonstrated its ability to inhibit the growth of various tumor cell lines. Additionally, it may act as an inhibitor for enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for treating inflammatory diseases.

Agrochemical Applications

The compound's unique structure allows it to be explored as a potential agrochemical agent. Its properties may facilitate the development of novel pesticides or herbicides that are effective against a range of agricultural pests while minimizing environmental impact.

Material Science Applications

In material science, the versatility of this compound can contribute to the synthesis of new materials with specific functional properties. Its chemical reactivity allows for transformations that can lead to innovative polymeric materials or coatings with enhanced durability and performance.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antitumor Efficacy : A study demonstrated significant growth inhibition in tumor cell lines with percent growth inhibitions ranging from 51% to 86% across different cancer types .

- Inflammation Pathway Inhibition : Research indicated that the compound effectively inhibits enzymes associated with inflammatory processes, providing insights into its potential use in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The trifluoromethanesulfonamide moiety, in particular, can interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Indene-Based Compounds

N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

- Key Differences : Replaces the sulfonamide (-SO₂CF₃) group with a trifluoroacetamide (-COCF₃).

- This may improve safety profiles but decrease target-binding affinity compared to sulfonamide derivatives.

- Data : Molecular weight = 299.29 g/mol, CAS 601487-89-2, purity ≥98% .

N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide

- Key Differences : Substitutes the trifluoromethanesulfonamide with a methoxybenzamide group.

- Impact : Demonstrates PCSK9 inhibition, a mechanism relevant to atherosclerosis treatment. The benzamide group may enhance solubility but lacks the metabolic stability conferred by fluorinated groups .

N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (41) and Sulfonyl Derivative (42)

- Key Differences : Methylthio (-SMe) and methylsulfonyl (-SO₂Me) substituents at the 5-position.

- Impact : Sulfonyl groups (as in compound 42) increase polarity and oxidative stability, which could enhance pharmacokinetic properties. These compounds were synthesized for antimalarial research targeting Plasmodium falciparum dihydroorotate dehydrogenase .

Trifluoromethanesulfonamide Derivatives with Diverse Cores

MRK-560 (N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide)

- Key Differences : Cyclohexyl core with chlorophenyl and difluorophenyl substituents.

- Impact: Reduces amyloid plaque deposition in Alzheimer’s disease models without Notch-related toxicity. The cyclohexyl architecture may improve blood-brain barrier penetration compared to indene-based systems .

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

- Key Differences : Chiral diphenylethylamine core.

- Impact: The amino group enables hydrogen bonding with biological targets, while the rigid biphenyl structure may restrict conformational flexibility. Used in enantioselective catalysis or as a chiral building block .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Notable Activity |

|---|---|---|---|---|

| Target Compound | 321.36* | Indene | Acetyl, ethyl, -SO₂CF₃ | Undisclosed (structural stability) |

| N-(5-Acetyl-6-ethyl-inden-2-yl)-COCF₃ | 299.29 | Indene | Acetyl, ethyl, -COCF₃ | Intermediate for drug discovery |

| MRK-560 | ~528.35 | Cyclohexane | Chlorophenyl, difluorophenyl | Amyloid plaque reduction |

| N-(2,3-Dihydro-inden-2-yl)-methoxybenzamide | 281.33 | Indene | Methoxybenzamide | PCSK9 inhibition |

*Calculated based on molecular formula C₁₅H₁₆F₃NO₃S.

Biological Activity

N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide (CAS Number: 601487-89-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₅H₁₆F₃NO₂

- Molecular Weight : 299.29 g/mol

- Structure : The compound features a trifluoromethanesulfonamide group attached to a substituted indene structure.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological systems. Key areas of interest include:

1. Antimicrobial Activity

- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The trifluoromethanesulfonamide group may enhance the compound's ability to inhibit bacterial growth.

2. Enzyme Inhibition

- Research indicates that certain sulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes. This activity could be relevant for developing therapeutic agents targeting metabolic disorders.

3. Cytotoxicity and Cancer Research

- Some studies have investigated the cytotoxic effects of related compounds on cancer cell lines. The potential for inducing apoptosis in tumor cells is a significant area of focus.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various sulfonamides against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains could enhance efficacy against resistant strains.

-

Enzyme Interaction Studies

- In vitro assays demonstrated that compounds similar to this compound inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease management.

-

Cytotoxic Effects on Cancer Cells

- A series of experiments tested the cytotoxicity of related indene compounds on various cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Utilize stepwise functionalization of the indene core. First, introduce the acetyl and ethyl groups via Friedel-Crafts alkylation/acylation, followed by sulfonamide coupling using trifluoromethanesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine base). Monitor reaction progress via TLC or HPLC, and purify via column chromatography with gradient elution (hexane:EtOAc) . Optimize temperature (0–25°C) and stoichiometry to minimize byproducts like over-sulfonated derivatives .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound, particularly the stereochemistry of the dihydroindenyl moiety?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the indenyl protons (δ 2.5–3.5 ppm for dihydro protons) and acetyl group (δ 2.1–2.3 ppm). The trifluoromethanesulfonamide group shows a distinct ¹⁹F NMR signal near δ -75 ppm .

- FTIR : Confirm sulfonamide S=O stretches (1330–1350 cm⁻¹) and acetyl C=O (1680–1720 cm⁻¹).

- X-ray crystallography (if crystals form) resolves stereochemical ambiguity in the indenyl scaffold .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology : Conduct antimicrobial susceptibility testing (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). Use broth microdilution (CLSI guidelines) and compare to positive controls like ciprofloxacin . For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodology : Use B3LYP/6-31G(d,p) basis sets (Gaussian 09/16) to calculate:

- HOMO-LUMO gaps to estimate chemical stability and charge transfer potential.

- Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur vs. acetyl oxygen) .

- Validate computational results with experimental UV-Vis spectra (λmax ~250–300 nm for conjugated systems) .

Q. What structure-activity relationships (SAR) can be inferred by modifying the acetyl or ethyl substituents on the indenyl ring?

- Methodology : Synthesize analogs (e.g., replacing acetyl with carbamate or ethyl with methyl/isopropyl). Test in bioassays and correlate substituent size/electron-withdrawing effects with activity. For example:

| Substituent | Activity Trend | Hypothesized Mechanism |

|---|---|---|

| Acetyl (original) | High antimicrobial | Enhanced membrane penetration via lipophilic groups |

| Carbamate | Reduced activity | Increased polarity limits cellular uptake |

| Data from analogs guide lead optimization . |

Q. How does the compound’s stereochemistry influence binding to biological targets (e.g., enzymes or receptors)?

- Methodology : Resolve enantiomers via chiral HPLC (Chiralpak IA/IB columns) and test isolated enantiomers in target-specific assays (e.g., kinase inhibition). Molecular docking (AutoDock Vina) predicts binding modes to receptors like AMPA (compare to structural analogs in ).

Q. What analytical challenges arise in assessing its hydrolytic stability under physiological conditions?

- Methodology : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Identify hydrolysis products (e.g., free sulfonamide or indenol derivatives) and quantify half-life. Adjust formulation (e.g., nanoencapsulation) if instability is observed .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?

- Methodology :

- Re-optimize computational parameters (e.g., solvent model, basis set).

- Cross-check NMR assignments using 2D techniques (COSY, HSQC) .

- Consider dynamic effects (e.g., conformational flexibility) not captured in static DFT models .

Q. If SAR studies show unexpected activity loss in analogs, what mechanistic hypotheses should be tested?

- Hypotheses :

- Steric hindrance : Bulkier substituents blocking target binding (test via molecular dynamics simulations).

- Metabolic instability : Rapid clearance of analogs (evaluate microsomal stability assays) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.